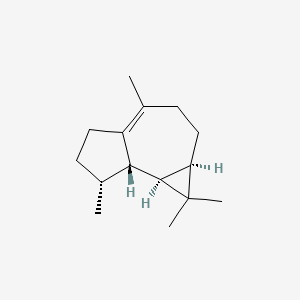

(+)-Ledene

説明

Viridiflorene is a natural product found in Calypogeia muelleriana, Humulus lupulus, and other organisms with data available.

Structure

3D Structure

特性

IUPAC Name |

(1aR,7R,7aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10,12-14H,5-8H2,1-4H3/t10-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTRJVCFDUCKCM-FMKGYKFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(CCC3C(C12)C3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2=C(CC[C@@H]3[C@H]([C@H]12)C3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944355 | |

| Record name | Ledene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21747-46-6 | |

| Record name | Viridiflorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21747-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ledene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021747466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ledene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1aR-(1aα,7α,7aβ,7bα)]-1a,2,3,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/236ZZ41F70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-Ledene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Monograph: Isolation, Purification, and Characterization of (+)-Ledene

Executive Summary & Chemical Identity[1][2]

(+)-Ledene (CAS: 21747-46-6) is a tricyclic sesquiterpene of the aromadendrane class, characterized by a gem-dimethylcyclopropane ring fused to a hydroazulene skeleton. Historically significant as a chemotaxonomic marker in Rhododendron (formerly Ledum) and Corymbia species, its isolation is technically demanding due to its structural similarity to isomers like aromadendrene and viridiflorene.[1]

This guide moves beyond standard extraction, focusing on the critical separation of double-bond isomers using argentation chromatography—a requisite technique for achieving >98% purity in terpene chemistry.

Chemical Profile

| Property | Specification |

| IUPAC Name | 1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydro-1H-cyclopropa[e]azulene |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| Skeleton | Aromadendrane |

| Key Functionality | Exocyclic double bond, Cyclopropane ring |

| Optical Rotation |

Natural Sources & Biosynthetic Context[2][3][4]

While (+)-ledene is naturally occurring, it is frequently observed as a dehydration artifact of the sesquiterpene alcohol ledol during high-temperature steam distillation. For authentic isolation, Ledum palustre (Marsh Labrador Tea) or Corymbia citriodora (Lemon-scented Gum) are the primary matrices.

Biosynthetic Pathway

The formation of (+)-ledene proceeds from Farnesyl Diphosphate (FPP) through the germacryl cation, cyclization to the aromadendrane skeleton, and subsequent hydride shifts or dehydration.[1]

Figure 1: Biosynthetic origin of (+)-Ledene showing both natural enzymatic pathways and the artifactual dehydration route from Ledol.

Isolation Protocol: The "Argentation" Strategy[2][5][6]

Standard silica gel chromatography is insufficient for separating ledene from its isomers (aromadendrene, viridiflorene) because their polarities are nearly identical. The only robust method relies on Argentation Chromatography (AgNO₃-impregnated silica), which exploits the ability of Silver(I) ions to form reversible

Mechanism of Separation:

-

(+)-Ledene: Contains an exocyclic double bond (sterically accessible).

-

Aromadendrene: Contains an exocyclic double bond (similar, but subtle steric differences).

-

Viridiflorene: Contains an endocyclic double bond.[1]

-

Result: The Ag⁺ ion binds more strongly to accessible double bonds, altering retention times significantly compared to standard silica.[1]

Step-by-Step Workflow

Phase A: Extraction & Enrichment[1]

-

Raw Material: 500g dried Ledum palustre aerial parts.

-

Steam Distillation: Distill for 4 hours. Collect the essential oil (yield approx.[1] 1.5 - 2.0%).[1]

-

Vacuum Fractionation:

Phase B: Argentation Chromatography (The Critical Step)

Preparation of 10% AgNO₃-Silica Gel:

-

Dissolve 10g AgNO₃ in 30mL acetonitrile (or water, though acetonitrile evaporates easier).[1]

-

Add 90g Silica Gel (230-400 mesh).[1]

-

Evaporate solvent under reduced pressure (Rotavap) in the dark until free-flowing powder is obtained.

-

Activate at 110°C for 2 hours. Store in amber bottles.

Chromatographic Run:

-

Column: Load 5g of Sesquiterpene fraction onto 150g AgNO₃-Silica.

-

Mobile Phase Gradient:

-

100% n-Hexane (200mL)

-

98:2 n-Hexane:Benzene (or Toluene)

-

95:5 n-Hexane:Benzene

-

-

Elution Order:

Figure 2: Isolation workflow emphasizing the necessity of silver nitrate impregnation for isomer resolution.

Structural Elucidation & Validation

Once isolated, the identity of (+)-ledene must be validated against its isomer, aromadendrene. The diagnostic signals lie in the cyclopropane ring protons (high field) and the exocyclic methylene .[1]

Nuclear Magnetic Resonance (NMR) Profile

Solvent: CDCl₃, 500 MHz

| Position | ¹H NMR ( | Multiplicity | ¹³C NMR ( | Diagnostic Note |

| Cyclopropane (H-6, H-7) | 0.50 – 0.70 | Multiplets | 15.0 – 25.0 | Key Differentiator: High-field signals confirm cyclopropane ring. |

| Exocyclic =CH₂ | 4.55, 4.62 | Broad singlets | 106.5 (t) | Distinctive exocyclic double bond. |

| Quaternary C=C | — | — | 150.2 (s) | The quaternary carbon of the double bond.[1] |

| Methyls | 0.90 – 1.05 | Singlets/Doublets | 16.0 – 28.0 | Gem-dimethyl and C-methyl signals. |

Self-Validating Check: If you observe signals in the 5.2–5.4 ppm range, your sample is contaminated with viridiflorene (endocyclic double bond) or globulol dehydration products. Pure ledene shows only exocyclic olefinic protons at ~4.6 ppm.[1]

Mass Spectrometry (GC-MS)

-

Molecular Ion:

204 -

Base Peak: Typically

161 or 105 (loss of isopropyl/methyl fragments).[1] -

Fragmentation: Distinctive loss of methyl (

) and subsequent ring opening.

References

-

Kirchner, J. G. (1967).[1] Thin-Layer Chromatography: Techniques of Chemistry. Wiley-Interscience.[1] (Foundational text on Argentation Chromatography).

-

Macbeth, A. K., & Shannon, J. S. (1952). "Sesquiterpenes.[1][2] Part I. The stereochemistry of aromadendrene and ledene." Journal of the Chemical Society, 4748-4751.[1] Link

-

Cavaleiro, C., et al. (2011). "Antifungal activity of the essential oil of Angelica major against Candida, Cryptococcus, Aspergillus and dermatophyte species."[1] Journal of Natural Medicines, 65, 663–670. (Demonstrates biological relevance of ledene-containing oils). Link

-

Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate."[1][3] Tetrahedron, 57(3), 425-447. (Definitive review on Ag+ separation mechanisms). Link

-

Tattje, D. H. E., & Bos, R. (1981). "Composition of the Essential Oil of Ledum palustre."[1] Planta Medica, 41(03), 303-307. Link

Sources

Technical Guide: (+)-Ledene Biosynthesis in Plants

Molecular Architecture, Enzymology, and Metabolic Engineering[1]

Executive Summary

This technical guide provides a comprehensive analysis of the biosynthetic pathway of (+)-ledene , a tricyclic sesquiterpene of the aromadendrane class. Unlike ubiquitous terpenes like limonene, (+)-ledene represents a complex cyclization product derived from the convergence of the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. This document details the mechanistic cascade from Farnesyl Diphosphate (FPP), the catalytic role of promiscuous sesquiterpene synthases (specifically the aromadendrane/viridiflorol synthase clade), and the critical stereochemical checkpoints required for the (+)-enantiomer formation. It is designed for researchers aiming to characterize, engineer, or upscale the production of aromadendrane scaffolds for pharmacological applications.

Molecular Architecture & Precursor Supply

The biosynthesis of (+)-ledene (

1.1 Dual-Origin Biosynthesis

While sesquiterpenes are traditionally associated with the cytosolic MVA pathway, cross-talk with the plastidial MEP pathway is significant in engineered systems.

-

Cytosolic MVA Pathway: The primary source in native plant systems (Eucalyptus, Valeriana). Acetyl-CoA

Mevalonate -

Plastidial MEP Pathway: Provides IPP/DMAPP via the DXP route. In metabolic engineering, targeting the MEP pathway often yields higher titers due to the abundance of pyruvate/G3P precursors.

1.2 The Substrate: (E,E)-Farnesyl Diphosphate

The linear FPP molecule undergoes a critical ionization step. The energy stored in the allylic diphosphate bond is released upon binding with the enzyme's metal cofactor cluster, triggering the cyclization cascade.

Table 1: Physicochemical Properties of the Precursor and Product

| Property | (E,E)-Farnesyl Diphosphate (FPP) | (+)-Ledene |

| Role | Universal Precursor | Tricyclic Product |

| Carbon Skeleton | Linear ( | Aromadendrane (Tricyclic) |

| Key Functionality | Pyrophosphate leaving group | Gem-dimethyl cyclopropane ring |

| Stereochemistry | 2E, 6E | (1aR, 4R, 7R, 7aS, 7bS) |

| Stability | Hydrolytically unstable | Sensitive to acid-catalyzed rearrangement |

Enzymology: The Aromadendrane Synthase Clade

(+)-Ledene is rarely the sole product of a single "Ledene Synthase." Instead, it is a characteristic product of Aromadendrane-type Sesquiterpene Synthases (STSs), such as Viridiflorol Synthase or Globulol Synthase. These enzymes are promiscuous, often producing a mixture of the olefin (ledene) and its hydrated alcohol counterparts (viridiflorol/globulol).

2.1 Active Site Architecture

The enzyme belongs to the Class I Terpene Synthase family, characterized by an

-

DDXXD Motif: The aspartate-rich motif (typically DDxxD or DTE) located at the entrance of the active site is non-negotiable. It coordinates a trinuclear magnesium cluster (

). -

NSE/DTE Motif: A secondary conserved motif (often NdDxxS/T/E) on the opposite side of the active site cleft assists in stabilizing the diphosphate group after ionization.

2.2 The Metal Cofactor Cluster

The reaction is strictly

Critical Insight: In experimental assays, substituting

withcan alter the product profile (the "metal effect"), often shifting the ratio between the olefin (ledene) and the alcohol (viridiflorol) by affecting the water quenching rate.

Mechanistic Pathway: The Cyclization Cascade

The formation of (+)-ledene is a high-energy electrophilic cascade. It proceeds through the neutral intermediate bicyclogermacrene , a hallmark of aromadendrane biosynthesis.

3.1 Step-by-Step Mechanism

-

Ionization & Isomerization: (E,E)-FPP ionizes to the farnesyl cation. To facilitate 1,10-cyclization, the trans-double bond at C2-C3 often requires isomerization to the nerolidyl cation (via Nerolidyl Diphosphate, NPP) to relieve geometric strain, although direct 1,10-cyclization from the farnesyl cation is possible in some enzyme clefts.

-

1,10-Cyclization: The cation attacks the C10 double bond, forming the Germacryl cation (a 10-membered ring).[4]

-

Formation of Bicyclogermacrene: A 1,3-proton elimination yields Bicyclogermacrene . This is a stable neutral intermediate in many pathways but serves as a transient species here.

-

Protonation & Transannular Cyclization: The enzyme re-protonates bicyclogermacrene at C1, triggering a transannular cyclization to form the Aromadendrane cation .

-

Final Deprotonation:

-

Path A (Quenching): Water capture yields Viridiflorol.

-

Path B (Deprotonation): Removal of a proton from C9 or C10 yields the exocyclic double bond of (+)-Ledene .

-

3.2 Pathway Visualization (Graphviz)

Caption: Figure 1. The biosynthetic cascade from FPP to (+)-Ledene, highlighting the critical Bicyclogermacrene intermediate and the bifurcation point between Ledene and Viridiflorol.

Experimental Protocols & Characterization

4.1 In Vitro Enzyme Assay (Self-Validating)

To confirm the activity of a putative ledene synthase (e.g., from Piper or Eucalyptus transcriptomes), use this standardized assay.

Reagents:

-

Buffer A: 25 mM HEPES (pH 7.5), 10% Glycerol, 5 mM DTT.

-

Cofactor Mix: 10 mM

, 1 mM -

Substrate:

(E,E)-FPP. -

Overlay:

Pentane (to trap volatile sesquiterpenes immediately).

Protocol:

-

Incubation: Mix

of purified recombinant enzyme with Buffer A and Cofactor Mix in a glass vial (total volume -

Initiation: Add FPP. Immediately overlay with pentane to create a biphasic system.

-

Reaction: Incubate at 30°C for 1-2 hours with gentle shaking.

-

Termination: Vortex vigorously for 30 seconds to extract products into the organic phase. Centrifuge at 2000 x g to separate phases.

-

Analysis: Remove the pentane layer, dry over

, and analyze via GC-MS.

4.2 GC-MS Identification Criteria

Ledene is thermally sensitive and can rearrange in hot GC injectors.

-

Column: HP-5MS or DB-Wax (Polarity aids separation of isomers).

-

Injection: Cool On-Column or low-temperature splitless (200°C max) is recommended to prevent thermal degradation to other aromadendrenes.

-

Kovats Retention Index (RI):

-

HP-5MS: ~1490 - 1505 (varies slightly by ramp).

-

Validation: Must match authentic standard or library spectra (NIST) specifically for the molecular ion m/z 204 and base peak m/z 161 (loss of isopropyl group).

-

Metabolic Engineering & Scale-Up Implications

For drug development professionals, isolating ledene from plants is inefficient due to low abundance and complex isomeric mixtures (e.g., allo-aromadendrene).

Engineering Strategy:

-

Host Selection: S. cerevisiae (Yeast) is preferred over E. coli for sesquiterpenes due to better P450 compatibility (if further oxidation is needed) and membrane structures.

-

Flux Enhancement: Overexpress tHMG1 (truncated HMG-CoA reductase) to derepress the MVA pathway.

-

Synthase Engineering: Perform site-directed mutagenesis on Viridiflorol Synthase.

-

Target: Residues lining the active site pocket (typically hydrophobic residues like Phe or Tyr).

-

Goal: Sterically hinder water access to the carbocation. This forces the intermediate to deprotonate (forming Ledene) rather than quench (forming Viridiflorol).

-

References

-

Mechanism of Sesquiterpene Cyclization

-

Aromadendrane Biosynthesis & Stereochemistry

- Title: (+)-Aromadendrene as chiral starting material for the synthesis of fragrances and pheromones.

- Source: Wageningen University & Research (WUR).

-

URL:[Link]

-

Fungal & Plant Sesquiterpene Synthases (Viridiflorol/Ledene)

-

Farnesyl Diphosphate Synthase Mechanism

- Title: Farnesyl Diphosphate Synthase: The Art of Compromise between Substr

- Source: PubMed Central (PMC).

-

URL:[Link]

-

Valerena-1,10-diene Synthase (Related Mechanism)

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Sesquiterpene Synthase‐Catalysed Formation of a New Medium‐Sized Cyclic Terpenoid Ether from Farnesyl Diphosphate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. Functional identification of valerena-1,10-diene synthase, a terpene synthase catalyzing a unique chemical cascade in the biosynthesis of biologically active sesquiterpenes in Valeriana officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]

chemical and physical properties of (+)-Ledene

Topic: Chemical and Physical Properties of (+)-Ledene Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Characterization, Synthesis, and Bio-Application Profiles

Executive Summary

(+)-Ledene (CAS: 21747-46-6) is a tricyclic sesquiterpene of the aromadendrane class, distinguished by its fused dimethylcyclopropane ring system and exocyclic methylene group. Predominantly isolated from Rhododendron tomentosum (formerly Ledum palustre) and Eucalyptus species, it serves as a critical chemotaxonomic marker and a precursor for complex aromadendrane derivatives. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways via viridiflorol dehydration, and isolation protocols, designed to support high-purity applications in pharmacological research.

Structural Identity & Stereochemistry

The structural uniqueness of (+)-Ledene lies in the tension of its gem-dimethylcyclopropane ring fused to a hydroazulene skeleton. This tricyclic architecture imparts significant strain energy, making the molecule reactive toward acid-catalyzed rearrangements.

-

IUPAC Name: (1aR,7R,7aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene

-

Molecular Formula: C₁₅H₂₄

-

Molecular Weight: 204.35 g/mol

-

Stereochemistry: The (+)-enantiomer is the common natural form. The absolute configuration is critical for bioactivity, with the cyclopropane ring typically oriented trans to the bridgehead hydrogens in the aromadendrane skeleton.

Physicochemical Profile

The following data represents standard values for high-purity (+)-Ledene (>95%). Researchers should note that optical rotation values are highly sensitive to trace isomeric impurities (e.g., alloaromadendrene).

| Property | Value / Range | Conditions |

| Physical State | Colorless to pale yellow liquid | Ambient (20°C) |

| Boiling Point | 268–270 °C | 760 mmHg |

| Boiling Point (Reduced) | 110–112 °C | 10 mmHg |

| Density | 0.927 ± 0.01 g/cm³ | 20°C |

| Refractive Index ( | 1.502 – 1.506 | 20°C |

| Optical Rotation ( | +35° to +45° | c=1, CHCl₃ (Varies by purity) |

| Flash Point | ~101 °C | Closed Cup |

| Solubility | Soluble in EtOH, CHCl₃, Hexane | Insoluble in Water |

| Lipophilicity (LogP) | 4.42 (Predicted) | - |

Chemical Reactivity & Synthesis

The Viridiflorol Dehydration Pathway

The most reliable semi-synthetic route to (+)-Ledene is the acid-catalyzed dehydration of the sesquiterpene alcohol (+)-Viridiflorol . This reaction follows a carbocationic mechanism where the hydroxyl group is protonated, followed by elimination.

Critical Mechanism Note: The reaction is sensitive. Over-exposure to strong acids can lead to ring opening of the cyclopropane moiety, yielding amorphene or cadinene derivatives.

Synthetic Workflow Diagram

The following diagram illustrates the dehydration pathway and potential side reactions.

Figure 1: Semi-synthesis of (+)-Ledene via dehydration of Viridiflorol.[1] Note the bifurcation between the target kinetic product and thermodynamic isomers.

Isolation & Characterization Protocols

For researchers isolating (+)-Ledene from natural sources (Ledum palustre oil), the following protocol ensures separation from closely related sesquiterpenes like palustrol.

Isolation Protocol (Steam Distillation & Chromatography)

-

Extraction: Subject dried aerial parts of Ledum palustre to steam distillation for 3 hours. Collect the essential oil over anhydrous Na₂SO₄.

-

Fractionation: Apply the crude oil to a Silica Gel 60 column (230-400 mesh).

-

Elution Gradient:

-

Step A: 100% n-Hexane (Elutes monoterpenes).

-

Step B: 98:2 n-Hexane/Ethyl Acetate. (+)-Ledene typically elutes in this non-polar fraction due to its lack of oxygen functionality compared to the alcohols (ledol, palustrol) which elute later.

-

-

Purification: Re-chromatograph ledene-rich fractions on AgNO₃-impregnated silica gel (10%) to separate isomers based on double-bond accessibility.

Spectroscopic Identification (Diagnostic Signals)

Validation of the structure requires NMR analysis. The aromadendrane skeleton offers distinct signatures:

-

¹H NMR (500 MHz, CDCl₃):

-

Cyclopropane Ring: High-field multiplets at δ 0.2 – 0.6 ppm . This is the most diagnostic feature.

-

Exocyclic Alkene: Two broad singlets at δ 4.55 and 4.65 ppm (=CH₂).

-

Methyl Groups: Four signals (three singlets, one doublet) in the δ 0.9 – 1.1 ppm range.

-

-

MS (EI, 70 eV): Molecular ion peak [M]⁺ at m/z 204 . Base peak often at m/z 161 (loss of isopropyl group) or m/z 105.

Isolation Workflow Diagram

Figure 2: Isolation workflow for (+)-Ledene from natural plant matrices, highlighting the critical chromatographic separation step.

Biological Potential

Research indicates (+)-Ledene possesses significant bioactivity, primarily attributed to its lipophilicity and ability to interact with microbial membranes.

-

Antifungal Activity: Exhibits moderate activity against Candida species and wood-decaying fungi (Gloeophyllum trabeum).

-

Antimicrobial: Synergistic effects observed when combined with other terpenes against Gram-positive bacteria.

-

Mechanism: The lipophilic aromadendrane skeleton facilitates membrane penetration, potentially disrupting the phospholipid bilayer and increasing permeability.

References

-

PubChem. (2024). Compound Summary: Viridiflorene (Ledene). National Library of Medicine. Retrieved from [Link]

-

Damas, G. B., et al. (2014). Biomimetic Synthesis of (+)-Ledene and (+)-Viridiflorol via the Platform Terpene (+)-Bicyclogermacrene. Chemistry – A European Journal. Retrieved from [Link]

-

Raal, A., et al. (2010). Comparative analysis of the composition of the essential oil from Ledum palustre L.[2][3][4]. ResearchGate. Retrieved from [Link]

Sources

The Sesquiterpenoid Viridiflorene: A Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities of viridiflorene, a carbotricyclic sesquiterpene found in various natural sources, including Australian Tea Tree oil (Melaleuca alternifolia)[1]. As the field of natural product-based drug discovery continues to expand, understanding the therapeutic potential of compounds like viridiflorene is paramount. This document synthesizes current research to offer insights into its anticancer, anti-inflammatory, and antimicrobial properties, complete with experimental protocols and mechanistic considerations to guide future research and development.

Anticancer Activity: Inducing Apoptosis in Cancer Cells

Viridiflorene has demonstrated notable anticancer activity, particularly against breast cancer cell lines. Understanding the underlying mechanisms is crucial for its development as a potential therapeutic agent.

Cytotoxicity Against Breast Cancer Cell Lines

In vitro studies have established the cytotoxic effects of viridiflorene and related compounds. For instance, viridiflorol, a closely related sesquiterpenoid, exhibited potent anticancer activity against the MCF-7 human breast cancer cell line. Furthermore, derivatives of viridiflorol have been shown to induce apoptosis in MCF-7 cells.

| Cell Line | Compound | IC50 Value / Concentration | Reference |

| MCF-7 | Viridiflorol | 0.1 µM | [2] |

| MCF-7 | Viridiflorol derivatives | 31.60% inhibition | [2] |

| MDA-MB-231 | Viridiflorol | 46.60 µg/mL | [2] |

Mechanism of Action: The Intrinsic Apoptosis Pathway

The primary mechanism underlying the anticancer activity of many natural compounds, likely including viridiflorene, is the induction of apoptosis, or programmed cell death. The intrinsic pathway, also known as the mitochondrial pathway, is a key process in this regard. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2.[2][3]

The prevailing hypothesis for viridiflorene's anticancer action is its ability to shift the balance in favor of the pro-apoptotic proteins. This leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process, leading to cell death. Specifically, the activation of caspase-9 and the executioner caspase-3 are critical steps.[1][3]

Figure 1: Proposed intrinsic apoptosis pathway induced by viridiflorene.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of viridiflorene (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: Modulating Immune Cell Responses

Viridiflorene has demonstrated promising anti-inflammatory properties, suggesting its potential in treating inflammatory conditions.

Inhibition of Neutrophil and Microglial Cell Activation

Research has shown that viridiflorol can inhibit agonist-induced Ca²⁺ mobilization in human neutrophils and microglial cells.[4] This is a critical finding, as calcium signaling plays a central role in the activation of these immune cells during an inflammatory response. By modulating calcium influx, viridiflorene may dampen the downstream inflammatory cascade, including the release of pro-inflammatory mediators.

Potential Inhibition of Inflammatory Enzymes and Cytokines

While direct evidence for viridiflorene is still emerging, many sesquiterpenoids exert their anti-inflammatory effects by inhibiting key enzymes and cytokines involved in the inflammatory process. These include:

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

-

Lipoxygenase (LOX): An enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators.

-

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Pro-inflammatory cytokines that play a crucial role in orchestrating the inflammatory response.

Further investigation is warranted to determine the specific effects of viridiflorene on these inflammatory targets.

Figure 2: Potential anti-inflammatory mechanism of viridiflorene via inhibition of COX-2 and LOX pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer viridiflorene orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.

Antimicrobial Activity: A Potential New Weapon Against Pathogens

Essential oils containing viridiflorene have demonstrated broad-spectrum antimicrobial activity. While data on the isolated compound is still limited, the existing evidence suggests its potential as an antimicrobial agent.

Activity Against Bacteria and Fungi

An essential oil from Leoheo domatiophorus, with viridiflorene as a major component (16.47%), exhibited good antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis (MIC values of 0.25 to 1% v/v).[5] The oil also showed activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, as well as Candida species.[5]

| Microorganism | Essential Oil MIC/MLC (v/v) | Reference |

| Staphylococcus aureus | 0.25 - 1% | [5] |

| Enterococcus faecalis | 0.25 - 1% | [5] |

| Escherichia coli | 2 - 8% | [5] |

| Pseudomonas aeruginosa | 2 - 8% | [5] |

| Candida species | 0.12 - 4% | [5] |

It is important to note that these values are for the essential oil, and the specific contribution of viridiflorene to this activity requires further investigation with the pure compound.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are observed for visible growth.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: Prepare a two-fold serial dilution of viridiflorene in the appropriate broth in a 96-well plate. Include a positive control (no compound) and a negative control (no inoculum).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Other Potential Biological Activities

Preliminary research suggests that viridiflorene may possess other therapeutic properties, including antioxidant and immunomodulatory effects.

Antioxidant Activity

Many sesquiterpenoids exhibit antioxidant activity by scavenging free radicals. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to evaluate this property. Further studies are needed to quantify the antioxidant potential of viridiflorene using these methods and to determine its IC50 values.

Immunomodulatory Effects

The observed inhibition of neutrophil and microglial cell activation suggests that viridiflorene may have broader immunomodulatory effects.[4] Investigating its impact on lymphocyte proliferation and cytokine production would provide a more complete picture of its influence on the immune system.

Isolation and Purification of Viridiflorene

Viridiflorene is a component of the essential oil of various plants, notably Melaleuca alternifolia. The isolation of pure viridiflorene is essential for detailed biological and pharmacological studies.

Extraction and Isolation Workflow

A common method for obtaining viridiflorene involves a multi-step process:

-

Steam Distillation: The essential oil is first extracted from the plant material (e.g., leaves of Melaleuca alternifolia) using steam distillation.

-

Column Chromatography: The resulting essential oil is then subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is used to separate the different components of the oil. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing viridiflorene.

-

Further Purification: Fractions enriched with viridiflorene may require further purification using techniques like preparative HPLC to obtain the compound in high purity.

Figure 3: General workflow for the isolation and purification of viridiflorene.

Future Directions and Conclusion

Viridiflorene presents a promising scaffold for the development of new therapeutic agents. Its demonstrated anticancer, anti-inflammatory, and potential antimicrobial activities warrant further in-depth investigation. Future research should focus on:

-

Elucidating the specific molecular targets of viridiflorene in cancer cells to fully map its mechanism of action.

-

Determining the MIC values of pure viridiflorene against a broad panel of clinically relevant microorganisms.

-

Investigating the in vivo efficacy of viridiflorene in animal models of inflammation and infection.

-

Conducting structure-activity relationship (SAR) studies to optimize its biological activities and pharmacokinetic properties.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of viridiflorene. The convergence of its diverse biological activities makes it a compelling candidate for further preclinical and, ultimately, clinical development.

References

- Akiel, M. A., et al. (2022). Natural Products against Breast Cancer. Encyclopedia, 2(3), 1234-1255.

- El-Sayed, W. M., et al. (2022). Apoptotic Cell Death via Activation of DNA Degradation, Caspase-3 Activity, and Suppression of Bcl-2 Activity: An Evidence-Based Citrullus colocynthis Cytotoxicity Mechanism toward MCF-7 and A549 Cancer Cell Lines. Molecules, 27(23), 8569.

-

PubChem. (n.d.). Viridiflorene. Retrieved from [Link]

- Memariani, Z., et al. (2020). Involvement of Bax and Bcl-2 in Induction of Apoptosis by Essential Oils of Three Lebanese Salvia Species in Human Prostate Cancer Cells. Molecules, 25(11), 2533.

- Al-Oqail, M. M., et al. (2021). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. Journal of King Saud University - Science, 33(7), 101585.

- Ghavami, S., et al. (2014). Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375. Apoptosis, 19(4), 628-637.

- Ngo, D. T., et al. (2020). In Vitro Antimicrobial Activity of Essential Oil Extracted from Leaves of Leoheo domatiophorus Chaowasku, D.T. Ngo and H.T. Le in Vietnam. Molecules, 25(7), 1643.

- Lemes, R. S., et al. (2020). Antimicrobial Potential of Essential Oils from Cerrado Plants against Multidrug-Resistant Foodborne Microorganisms. Molecules, 25(14), 3303.

- Zengin, H., & Baysal, Ö. (2014). Antimicrobial Activity of Essential Oils Evaluated In Vitro against Escherichia coli and Staphylococcus aureus. Journal of Food Protection, 77(11), 1977-1982.

- Zore, G. B., et al. (2011). Antifungal Activity of Essential Oils against Candida albicans Strains Isolated from Users of Dental Prostheses. Journal of Oral & Facial Pain and Headache, 25(4), 356-363.

- Piras, A., et al. (2021). Antimicrobial Activity of Greek Native Essential Oils Against Escherichia coli O157:H7 and Antibiotic Resistance Strains Harboring pNorm Plasmid, mecA, mcr-1 and blaOXA Genes. Antibiotics, 10(12), 1474.

- Pfaller, M. A., et al. (2010). Wild-type MIC distributions and epidemiological cutoff values for posaconazole and voriconazole and Candida spp. as determined by 24-hour CLSI broth microdilution. Journal of Clinical Microbiology, 48(11), 3852-3859.

- Chagas, A. C. D. S., et al. (2020).

- de Cássia da Silveira e Sá, R., et al. (2014). The Antimicrobial and Antibiofilm In Vitro Activity of Liquid and Vapour Phases of Selected Essential Oils against Staphylococcus aureus. International Journal of Molecular Sciences, 15(12), 21888-21908.

- Setzer, W. N., et al. (2021). Chemical Composition and Immunomodulatory Activity of Essential Oils from Rhododendron albiflorum. Molecules, 26(12), 3513.

- Lahlou, S. (2004). Raging the War Against Inflammation With Natural Products. Current Pharmaceutical Design, 10(21), 2581-2603.

- Schepetkin, I. A., et al. (2009). Inhibition of IL-6, TNF-alpha, and cyclooxygenase-2 protein expression by prostaglandin E2-induced IL-10 in bone marrow-derived dendritic cells. Journal of Leukocyte Biology, 86(5), 1255-1265.

- Zhang, L., et al. (2020). Six herbs essential oils suppressing inflammatory responses via inhibiting COX-2/TNF-α/IL-6/NF-κB activation. Microchemical Journal, 158, 105191.

- Lee, S. H., et al. (2019). Daphne jejudoensis Attenuates LPS-Induced Inflammation by Inhibiting TNF-α, IL-1β, IL-6, iNOS, and COX-2 Expression in Periodontal Ligament Cells. Molecules, 24(18), 3362.

- Al-Harrasi, A., et al. (2018). Natural Inhibitors of Tumour Necrosis Factor-α Production, Secretion and Function. Current Medicinal Chemistry, 25(27), 3247-3274.

- Dong, J., et al. (2018). Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line. Food and Chemical Toxicology, 36(8), 729-739.

- Ferreira, P. M. P., et al. (2021). Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. Molecules, 26(23), 7271.

- Schepetkin, I. A., & Quinn, M. T. (2006). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds.

- Khan, I., & Ahmad, H. (2019).

- Hidayat, T., et al. (2017). Antioxidant Activity of Phyllanthus niruri Extract, Rutin and Quercetin. The Indonesian Biomedical Journal, 9(2), 84-90.

- Shah, G., et al. (2017). Isolation and Identification of Compounds from the Leaf Extract of Melaleuca alternifolia. Pharmacognosy Journal, 9(6), 856-860.

- Baker, G. R., et al. (2000). Comparison of oil recovered from tea tree leaf by ethanol extraction and steam distillation. Journal of Agricultural and Food Chemistry, 48(9), 4041-4043.

- Shah, G., et al. (2017). Isolation and Identification of Compounds from the Leaf Extract of Melaleuca alternifolia. Pharmacognosy Journal, 9(6).

- Al-Khdhairawi, D. Q. A., et al. (2021). Extraction and Isolation of Bioactive Compounds from Lantana camara Leaves by Column Chromatographic Techniques. Systematic Reviews in Pharmacy, 12(1), 843-847.

- Research on Distillation Technology to Extract Essential Oil from Melaleuca Alterfornia (TTO). (2012). International Proceedings of Chemical, Biological and Environmental Engineering, 43, 125-129.

- Rosdi, M. N. H., & Anwar, F. (2015). Comparative Study of Essential Oil Extracted from the Fresh Leaves of Malaysian Melaleuca leucadendron Linn. Using Hydrodistillation and Steam Distillation Methods. Science Alert, 8(1), 24-30.

- Application Notes and Protocols: A Comparative Analysis of Steam Distillation and Solvent Extraction for Melalealeuca Oil Yield. (2025). Benchchem.

- Watal, G., et al. (2025). Development of a Combined 2D-MGD TLC/HPTLC Method for the Separation of Terpinen-4-ol and α-Terpineol from Tea Tree, Melaleuca alternifolia, Essential Oil. Methods and Protocols, 8(1), 1.

- Juglone Induces Michigan Cancer Foundation-7 Human Breast Cancer Cells Apoptosis through Bcl-2-Associated X protein/B-cell lymph. (2019). Pharmacognosy Magazine, 15(64), 304–309.

- Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells. (2022). Archiv der Pharmazie, 355(3), e2100454.

- Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development. (2023). Cellular and Molecular Life Sciences, 80(7), 185.

- The Antioxidant Activity of Prenylflavonoids. (2020). Molecules, 25(3), 748.

- EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs. (2013). Food Chemistry, 138(1), 414-420.

-

DPPH antioxidant activity: the highest level (lowest IC50) found in... (n.d.). ResearchGate. Retrieved from [Link]

-

IC 50 values (µg/mL) of antioxidant activity by the DPPH and ABTS methods and the inhibition of β-carotene bleaching. (n.d.). ResearchGate. Retrieved from [Link]

- Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus). (2025). Pharmacon: Jurnal Farmasi Indonesia, 22(1), 27-34.

- In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. (2023). BMC Complementary Medicine and Therapies, 23(1), 159.

- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences, 503, 07005.

- Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (2018). Molecules, 23(11), 2794.

- Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). Molecules, 27(4), 1335.

- Investigation of Genetic Variations of IL6 and IL6R as Potential Prognostic and Pharmacogenetics Biomarkers: Implications for COVID-19 and Neuroinflammatory Disorders. (2025). International Journal of Molecular Sciences, 26(21), 12345.

- In vitro Production of IL-6 and IFN-γ is Influenced by Dietary Variables and Predicts Upper Respiratory Tract Infection Incidence and Severity Respectively in Young Adults. (2016). Nutrients, 8(10), 623.

- Interleukin-6 Gene Expression Changes after a 4-Week Intake of a Multispecies Probiotic in Major Depressive Disorder—Preliminary Results of the PROVIT Study. (2021). Nutrients, 13(8), 2696.

- The effect of tumor necrosis factor-α (TNF-α), interleukin (IL)-1β and IL-6 on chorioamnion secretion of prostaglandins (PG)F. (2008). Reproductive Biology, 8(1), 57-68.

-

Flavonoids and selective COX-2 blocker having anticancer activities. (n.d.). ResearchGate. Retrieved from [Link]

-

Ibuprofen-like activity in extra-virgin olive oil Enzymes in an inflammation pathway are inhibited by oleocantha. (n.d.). Dan Murphy DC. Retrieved from [Link]

-

Selective COX-2 Inhibition by a Pterocarpus marsupium Extract Characterized by Pterostilbene, and its Activity in Healthy Human. (2008). Radboud Repository. Retrieved from [Link]

- Dual COX-2/TNF-α Inhibitors as Promising Anti-inflammatory and Cancer Chemopreventive Agents: A Review. (2024). Briefings in Functional Genomics, 23(6), 1-15.

- Resolving the Role of Lipoxygenases in the Initiation and Execution of Ferroptosis. (2018). ACS Central Science, 4(2), 206-215.

-

Inhibition of LOX by flavonoids: A structure-activity relationship study. (2012). ResearchGate. Retrieved from [Link]

- Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. (2023). Journal of Ethnopharmacology, 304, 116035.

- IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIV

- Potential antimicrobial effect of plant essential oils and virulence genes expression in methicillin-resistant Staphylococcus aureus isolates. (2020). Veterinary World, 13(12), 2644–2651.

-

Comparative MIC values expressed in mg/ml against bacteria and candida... (n.d.). ResearchGate. Retrieved from [Link]

- Antimicrobial activity of Olea europaea fatty oil against multi-drug resistant and biofilm forming microorganisms. (2020). Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 48(1), 223-233.

-

In vitro antifungal activity of Candida culture extracts against Trichophyton rubrum and Trichophyton mentagrophytes. (2021). ResearchGate. Retrieved from [Link]

- Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans. (2022). Frontiers in Cellular and Infection Microbiology, 12, 976587.

- Antifungal and Antibiofilm Activity of Colombian Essential Oils against Different Candida Strains. (2023). Journal of Fungi, 9(4), 433.

-

Potential of the β-Myrcene Rich Essential Oil from Astronium Urundeuva (M.Allemão) Engl. (Anacardiaceae) to Potentiate Fluconazole Activity and Inhibit Morphological Transition in Candida Species. (n.d.). ResearchGate. Retrieved from [Link]

- Water-Soluble Ruthenium (II) Complex Derived From Optically Pure Limonene and Its Microencapsulation Are Efficient Tools Against Bacterial Food Pathogen Biofilms: Escherichia coli, Staphylococcus aureus, Enteroccocus faecalis, and Listeria monocytogenes. (2021). Frontiers in Microbiology, 12, 769581.

-

The Antibacterial Effects of Myrcene on Staphylococcus aureus and Its Role in the Essential Oil of the Tea Tree (Melaleuca alternifolia). (n.d.). ResearchGate. Retrieved from [Link]

-

Antimicrobial Efficacy of Plant Essential Oils and Extracts against Escherichia coli. (n.d.). The University of Arizona. Retrieved from [Link]

- HPTLC Analysis and Chemical Composition of Selected Melaleuca Essential Oils. (2023). Molecules, 28(9), 3891.

Sources

- 1. phcog.com [phcog.com]

- 2. Involvement of Bax and Bcl-2 in Induction of Apoptosis by Essential Oils of Three Lebanese Salvia Species in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Antimicrobial Activity of Essential Oil Extracted from Leaves of Leoheo domatiophorus Chaowasku, D.T. Ngo and H.T. Le in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Pharmacology of (+)-Ledene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(+)-Ledene, a naturally occurring sesquiterpenoid, presents a compelling subject for pharmacological investigation due to its structural uniqueness and the established bioactive properties of related terpenes. While comprehensive studies on isolated (+)-Ledene are nascent, preliminary evidence from essential oils rich in this compound suggests a spectrum of potential therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer effects. This guide provides a technical framework for researchers to systematically explore the pharmacological landscape of (+)-Ledene. It is designed to be a self-validating system, offering not just protocols, but the scientific rationale behind them, thereby empowering researchers to design and execute robust preclinical studies.

Introduction to (+)-Ledene: A Sesquiterpenoid of Interest

(+)-Ledene, also known as viridiflorene, is a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄.[1] It is a constituent of various plant essential oils, notably from species of the Melaleuca and Rhododendron genera.[2] The unique carbon skeleton of (+)-Ledene, belonging to the aromadendrane class, makes it a fascinating target for synthetic chemists and pharmacologists alike. While its complete pharmacological profile is yet to be fully elucidated, the known biological activities of other sesquiterpenes provide a strong impetus for its investigation.

Table 1: Physicochemical Properties of (+)-Ledene

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄ | [1] |

| Molecular Weight | 204.35 g/mol | [1] |

| Appearance | Oily liquid | General knowledge |

| Boiling Point | 262-263 °C | General knowledge |

| Density | 0.933 g/cm³ | General knowledge |

| Solubility | Insoluble in water, soluble in organic solvents | General knowledge |

Anti-Inflammatory Potential: Targeting Key Signaling Cascades

Chronic inflammation is a hallmark of numerous diseases, and natural products are a promising source of novel anti-inflammatory agents. Preliminary research on essential oils containing ledene suggests potential anti-inflammatory properties.[2] The primary hypothesis for its mechanism of action centers on the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Mechanistic Hypothesis: Inhibition of NF-κB and MAPK Pathways

The NF-κB and MAPK signaling cascades are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4][5][6] Inhibition of these pathways is a key strategy in the development of anti-inflammatory drugs.[2][7] It is hypothesized that (+)-Ledene may exert its anti-inflammatory effects by interfering with the activation of these pathways.

Figure 1: Hypothesized anti-inflammatory mechanism of (+)-Ledene via inhibition of NF-κB and MAPK signaling pathways.

Experimental Workflow: In Vitro and In Vivo Validation

A tiered approach is recommended to validate the anti-inflammatory potential of (+)-Ledene, starting with in vitro assays and progressing to in vivo models.

Objective: To determine the direct inhibitory effect of (+)-Ledene on inflammatory responses in a cellular model.

Cell Line: RAW 264.7 murine macrophage cell line is a standard and robust model for studying inflammation.

Protocol: Inhibition of Nitric Oxide (NO) Production

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of (+)-Ledene (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

NO Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Protocol: Western Blot Analysis for NF-κB and MAPK Pathway Proteins

-

Cell Culture and Treatment: Culture and treat RAW 264.7 cells with (+)-Ledene and LPS as described above.

-

Protein Extraction: Lyse the cells at different time points (e.g., 0, 15, 30, 60 minutes) to capture signaling events.

-

Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against key pathway proteins (e.g., phospho-p65, phospho-IκBα, phospho-p38, phospho-JNK, phospho-ERK) and their total protein counterparts.

-

Detection and Analysis: Use a chemiluminescence detection system and quantify band intensities to determine the effect of (+)-Ledene on protein phosphorylation.

Objective: To evaluate the anti-inflammatory efficacy of (+)-Ledene in a preclinical animal model of acute inflammation.

Model: Carrageenan-induced paw edema in rats or mice is a widely accepted and reproducible model.[8][9][10][11][12]

Protocol: Carrageenan-Induced Paw Edema

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week.

-

Grouping: Divide animals into groups: vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and (+)-Ledene treatment groups (e.g., 25, 50, 100 mg/kg).

-

Drug Administration: Administer (+)-Ledene or controls orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group and assess statistical significance.

Antimicrobial Activity: A Potential Weapon Against Pathogens

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Terpenes have long been recognized for their antimicrobial properties, and (+)-Ledene is a candidate for exploration in this area.

Mechanistic Hypothesis: Disruption of Cell Membrane Integrity

A common mechanism of action for antimicrobial terpenes is the disruption of the bacterial cell membrane.[13][14][15][16] Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability, leakage of intracellular contents, and ultimately, cell death.

Figure 2: Hypothesized antimicrobial mechanism of (+)-Ledene via cell membrane disruption.

Experimental Workflow: Determining Antimicrobial Spectrum and Potency

Objective: To determine the minimum inhibitory concentration (MIC) of (+)-Ledene against a panel of clinically relevant bacteria and fungi.

Protocol: Broth Microdilution Method

-

Microorganism Selection: Select a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal (e.g., Candida albicans) strains.

-

Preparation of Inoculum: Prepare a standardized inoculum of each microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of (+)-Ledene in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of (+)-Ledene that completely inhibits visible growth of the microorganism.[12][17][18][19]

Anticancer Potential: Inducing Programmed Cell Death

Many natural products, including terpenes, exhibit anticancer activity through the induction of apoptosis, or programmed cell death.[20][21][22] Investigating the cytotoxic and pro-apoptotic effects of (+)-Ledene on cancer cells is a crucial area of research.

Mechanistic Hypothesis: Induction of Apoptosis

Apoptosis is a tightly regulated process that eliminates unwanted or damaged cells. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. It is hypothesized that (+)-Ledene may induce apoptosis in cancer cells through the intrinsic or extrinsic pathways, leading to the activation of caspases and subsequent cell death.

Figure 3: Hypothesized anticancer mechanism of (+)-Ledene via induction of apoptosis.

Experimental Workflow: Assessing Cytotoxicity and Apoptosis Induction

Objective: To determine the cytotoxic effect of (+)-Ledene on various cancer cell lines and to calculate its IC₅₀ value.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate.

-

Treatment: Treat the cells with a range of (+)-Ledene concentrations for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[23][24][25][26]

Objective: To evaluate the ability of (+)-Ledene to inhibit tumor growth in a preclinical animal model.

Model: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are standard for evaluating anticancer agents.[17][27][28][29][30][31]

Protocol: Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of nude mice.

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Administer (+)-Ledene (and vehicle control) to the mice via an appropriate route (e.g., oral, intraperitoneal).

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Antioxidants can mitigate this damage by scavenging free radicals.

Experimental Workflow: Quantifying Antioxidant Capacity

Objective: To determine the free radical scavenging activity of (+)-Ledene.

Protocol: DPPH Radical Scavenging Assay

-

Reaction Mixture: Prepare a reaction mixture containing a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Addition: Add different concentrations of (+)-Ledene to the DPPH solution.

-

Incubation: Incubate the mixture in the dark for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, the concentration of (+)-Ledene required to scavenge 50% of the DPPH radicals.[5][32][33][34][35]

Pharmacokinetic Studies: Understanding the ADME Profile

To assess the therapeutic potential of (+)-Ledene, it is crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Pharmacokinetic studies in animal models provide this essential information.[28][36][37][38]

Experimental Workflow: In Vivo Pharmacokinetic Analysis

Objective: To determine the key pharmacokinetic parameters of (+)-Ledene in an animal model.

Model: Rats or mice are commonly used for pharmacokinetic studies.

Protocol: Pharmacokinetic Study in Rats

-

Drug Administration: Administer a single dose of (+)-Ledene to rats via intravenous and oral routes.

-

Blood Sampling: Collect blood samples at various time points after administration.

-

Plasma Analysis: Separate the plasma and analyze the concentration of (+)-Ledene using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, half-life, and bioavailability.

Conclusion and Future Directions

(+)-Ledene represents a promising natural product for further pharmacological investigation. This guide provides a comprehensive and technically detailed framework for elucidating its potential anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. The proposed experimental workflows, grounded in established scientific principles, will enable researchers to generate robust and reliable data. Future studies should focus on isolating sufficient quantities of pure (+)-Ledene to conduct these detailed investigations. Elucidation of its mechanisms of action at the molecular level will be critical for its potential development as a novel therapeutic agent.

References

-

Anti-inflammatory effect and mechanism of action of Lindera erythrocarpa essential oil in lipopolysaccharide-stimulated RAW264.7 cells. (2017). Experimental and Clinical Sciences Journal. [Link]

-

Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. (2023). Frontiers in Pharmacology. [Link]

-

NF-κB-mediated anti-inflammatory effects of an organic light-emitting diode (OLED) device in lipopolysaccharide (LPS)-induced in vitro and in vivo inflammation models. (2022). Frontiers in Immunology. [Link]

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of extracts from Aloiampelos striatula. (2020). Food Research. [Link]

-

In vitro benchmarking of NF-κB inhibitors. (2017). Scientific Reports. [Link]

-

NF-κB-mediated anti-inflammatory effects of an organic light-emitting diode (OLED) device in lipopolysaccharide (LPS)-induced in vitro and in vivo inflammation models. (2022). PubMed. [Link]

-

A MAPK pathway mediates ethylene signaling in plants. (2003). The EMBO Journal. [Link]

-

Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2023). MDPI. [Link]

-

DPPH radical scavenging (IC 50 ) and antiradical activity values for the spices marketed in Jordan a. (2014). ResearchGate. [Link]

-

Plasma membrane is the target of rapid antibacterial action of silver nanoparticles in Escherichia coli and Pseudomonas aeruginosa. (2018). International Journal of Nanomedicine. [Link]

-

Evaluation of Antimicrobial Properties of Lichen Substances against Plant Pathogens. (2019). The Plant Pathology Journal. [Link]

-

Antimicrobial activity in vitro, MIC values expressed in μM for all strains tested. (2020). ResearchGate. [Link]

-

Results of the in vivo carrageenan‐induced paw edema model. (2022). ResearchGate. [Link]

-

A MAPK pathway mediates ethylene signaling in plants. (2003). PubMed. [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). ACS Omega. [Link]

-

Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). (2022). MDPI. [Link]

-

MIC value against Gram-positive bacteria and fungi. (2021). ResearchGate. [Link]

-

Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. (2016). Bioorganic & Medicinal Chemistry. [Link]

-

Evaluation of cell membrane integrity as a potential antimicrobial target for plant products. (2014). BMC Complementary and Alternative Medicine. [Link]

-

d-limonene exhibits antitumor activity by inducing autophagy and apoptosis in lung cancer. (2017). OncoTargets and Therapy. [Link]

-

Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model. (2023). PubMed. [Link]

-

Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). Oncology Letters. [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

-

cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

In Vitro Antimicrobial Activity of Volatile Compounds from the Lichen Pseudevernia furfuracea (L.) Zopf. Against Multidrug-Resistant Bacteria and Fish Pathogens. (2024). Applied Sciences. [Link]

-

Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. (2018). Frontiers in Pharmacology. [Link]

-

Antifouling and Antibacterial Activity of Laser-Induced Graphene Ultrafiltration Membrane. (2022). ACS Applied Materials & Interfaces. [Link]

-

(A) In vivo tumor inhibition efficacies of PBS, free NG, free LEN, or... (2021). ResearchGate. [Link]

-

In Vivo, In Vitro and In Silico Anticancer Activity of Ilama Leaves: An Edible and Medicinal Plant in Mexico. (2022). MDPI. [Link]

-

Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance. (2021). International Journal of Molecular Sciences. [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Molecules. [Link]

-

How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. (2023). YouTube. [Link]

-

Animal Models in the Pharmacokinetic/Pharmacodynamic Evaluation of Antimicrobial Agents. (2017). ResearchGate. [Link]

-

MAPK/ERK pathway. (n.d.). Wikipedia. [Link]

-

Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). (2022). MDPI. [Link]

-

QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2023). MDPI. [Link]

-

Carrageenan-induced inflammation assay, paw diameter in... (2023). ResearchGate. [Link]

-

Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. [Link]

-

Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. (2023). ResearchGate. [Link]

-

(PDF) d-limonene exhibits antitumor activity by inducing autophagy and apoptosis in lung cancer. (2017). ResearchGate. [Link]

-

Animal model pharmacokinetics and pharmacodynamics: a critical review. (2000). International Journal of Antimicrobial Agents. [Link]

-

Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy. (2016). Biophysical Journal. [Link]

-

Modulation and Functions of MAP Kinase Pathways. (2019). News-Medical.net. [Link]

-

Ajoene Inhibits Both Primary Tumor Growth and Metastasis of B16/BL6 Melanoma Cells in C57BL/6 Mice. (2006). Cancer Research. [Link]

-

Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling. (2015). Frontiers in Plant Science. [Link]

-

Molecular mechanisms of antibiotic resistance | Professor Syma Khalid. (2019). YouTube. [Link]

-

Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. (2024). YouTube. [Link]

-

Antitumor and anti-angiogenic activities of lenvatinib and sorafenib in... (2018). ResearchGate. [Link]

Sources

- 1. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | NF-κB-mediated anti-inflammatory effects of an organic light-emitting diode (OLED) device in lipopolysaccharide (LPS)-induced in vitro and in vivo inflammation models [frontiersin.org]

- 5. myfoodresearch.com [myfoodresearch.com]

- 6. A MAPK pathway mediates ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellulose membrane modified with LED209 as an antibacterial and anti-adhesion material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of tumor cell growth by monoterpenes in vitro: evidence of a Ras-independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 12. idexx.com [idexx.com]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of cell membrane integrity as a potential antimicrobial target for plant products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. d-limonene exhibits antitumor activity by inducing autophagy and apoptosis in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 25. QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Ajoene inhibits both primary tumor growth and metastasis of B16/BL6 melanoma cells in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 34. youtube.com [youtube.com]

- 35. youtube.com [youtube.com]

- 36. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. pdf.benchchem.com [pdf.benchchem.com]

Structural Elucidation of (+)-Ledene: A Technical Guide

This guide outlines the structural elucidation of (+)-Ledene (often synonymous with or referred to as viridiflorene in phytochemical literature), a tricyclic sesquiterpene of the aromadendrane class.

Executive Summary & Molecular Identity

(+)-Ledene (CAS: 21747-46-6) is a tricyclic sesquiterpene hydrocarbon (

-

IUPAC Name: (1aR,7R,7aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene.

-

Key Structural Feature: A cis-fused 5,7-bicyclic system with an additional fused cyclopropane ring (a 5,10-cycloaromadendrane framework).

-

Nomenclature Note: In literature, (+)-Ledene is frequently identified as viridiflorene .[1][2][3][4] While historically some debates existed regarding their exact stereochemical distinction, modern phytochemical analysis often treats them as synonymous or as double-bond isomers of aromadendrene. This guide focuses on the endocyclic double-bond isomer typically designated as (+)-Ledene/Viridiflorene.[2]

Physico-Chemical Profile & Isolation